5-Hydroxypyrimidin-4(3H)-one

描述

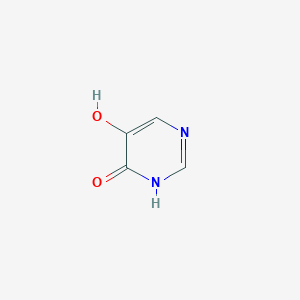

5-Hydroxypyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hydroxyl group at the 5-position and a keto group at the 4-position, making it a versatile intermediate in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoacetamide with formamide in the presence of a base such as sodium methoxide can yield this compound. The reaction typically requires heating to facilitate the cyclization process.

Another method involves the use of 2,4-dioxo-5-aminopyrimidine as a starting material. This compound can be treated with hydroxylamine hydrochloride in the presence of a base to introduce the hydroxyl group at the 5-position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial factors in industrial production. Common techniques include recrystallization and chromatography to isolate and purify the final product.

化学反应分析

Suzuki Cross-Coupling Reactions

The pyrimidine ring undergoes Suzuki-Miyaura coupling with arylboronic acids to introduce substituents. For instance:

-

5-(4-Fluorophenyl)-2,3-dimethoxypyrazine was synthesized via coupling 5-bromo-2,3-dimethoxypyrazine with 4-fluorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 86% yield) .

-

This method enabled the synthesis of 6-(4-fluorophenyl)pyrimidin-4(3H)-one after hydrolysis .

Conversion to Tetrazoyl Derivatives

Cyanophenyl-substituted 5-hydroxypyrimidin-4(3H)-ones react with sodium azide to form tetrazoyl derivatives:

-

2-(4-Cyanophenyl)-5-hydroxypyrimidin-4(3H)-one (9) treated with NaN₃ in DMF/acetic acid yielded 2-(4-tetrazoylphenyl)-5-hydroxypyrimidin-4(3H)-one (11) .

-

The 4-tetrazoyl derivative (11) exhibited potent endonuclease inhibition (IC₅₀ = 0.15 μM), surpassing its 3-tetrazoyl analog (12) .

Table 1: Inhibitory Activity of Tetrazoyl Derivatives

| Compound | Substituent Position | IC₅₀ (μM) |

|---|---|---|

| 11 | 4-Tetrazoylphenyl | 0.15 |

| 12 | 3-Tetrazoylphenyl | 0.45 |

Acid-Catalyzed Hydrolysis

Methoxy groups at positions 4 and 5 are hydrolyzed under acidic conditions:

-

6-(4-Fluorophenyl)-4,5-dimethoxypyrimidine refluxed in HCl/dioxane yielded 5-methoxy-6-(4-fluorophenyl)pyrimidin-4(3H)-one .

-

Hydrolysis rates depend on steric and electronic effects, with electron-withdrawing groups accelerating reactivity .

Tautomerism and Keto-Enol Equilibrium

The compound exists in equilibrium between keto (A) and enol (B) forms, influenced by pH and solvent:

The keto form dominates in aqueous solutions, while the enol form stabilizes in nonpolar solvents .

Figure 1: Tautomeric forms of 5-hydroxypyrimidin-4(3H)-one.

Metal Coordination and Chelation

The hydroxyl and carbonyl groups enable chelation with divalent metal ions (e.g., Mn²⁺, Mg²⁺), critical for biological activity:

-

Compound 11 chelates Mn²⁺ and Mg²⁺ in the active site of influenza endonuclease, forming hydrogen bonds with Tyr130 and water molecules .

-

Coordination stabilizes the enzyme-inhibitor complex, enhancing inhibitory potency .

Oxidative Reactions

UV-induced oxidation of pyrimidine derivatives produces this compound as an intermediate in abiotic uracil synthesis:

科学研究应用

Antitubercular Activity

One of the prominent applications of 5-hydroxypyrimidin-4(3H)-one is its use in the development of novel antitubercular agents. Research has demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis (Mtb) by targeting the enzyme DprE1, which is crucial for mycobacterial cell wall biosynthesis.

Key Findings:

- Structure-Activity Relationship (SAR): The effectiveness of N-alkyl-5-hydroxypyrimidinone carboxamides was studied to identify structural features critical for antitubercular potency. It was found that specific substitutions at the R3 position significantly influenced activity (e.g., a benzyl group was more effective than a phenyl group) .

- Molecular Docking Studies: These studies revealed that the binding interactions between this compound derivatives and DprE1 involve extensive hydrogen bonding, which is essential for their inhibitory action .

HIV Reverse Transcriptase Inhibition

Another significant application of this compound derivatives is their potential as inhibitors of HIV reverse transcriptase, an essential enzyme for viral replication.

Research Insights:

- Compound Efficacy: Certain derivatives have shown promise in inhibiting HIV reverse transcriptase, suggesting their potential use in the treatment of HIV infections . The structural modifications can enhance potency and selectivity against the enzyme.

Other Biological Activities

Beyond its applications in tuberculosis and HIV, this compound has been explored for other biological properties:

Inhibition of Enzymatic Activity:

- D-amino Acid Oxidase Inhibition: Some derivatives have been identified as effective inhibitors of D-amino acid oxidase, which plays a role in neurotransmitter metabolism. This inhibition could have implications for treating cognitive deficits .

Influenza Virus Inhibition:

- Antiviral Properties: The compound has also been studied for its ability to inhibit the PA endonuclease activity of the H3N2 influenza virus, demonstrating an IC50 value of 0.15 µM, indicating strong antiviral potential .

Summary Table of Applications

作用机制

The mechanism of action of 5-Hydroxypyrimidin-4(3H)-one depends on its specific application. In biological systems, it can interact with enzymes and nucleic acids, influencing various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating enzyme activity. The hydroxyl and keto groups play a crucial role in its binding affinity and specificity.

相似化合物的比较

Similar Compounds

5-Hydroxypyrimidine: Lacks the keto group at the 4-position.

4,5-Dioxopyrimidine: Contains an additional keto group at the 5-position.

5-Aminopyrimidine-4-one: Contains an amino group at the 5-position instead of a hydroxyl group.

Uniqueness

5-Hydroxypyrimidin-4(3H)-one is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

生物活性

5-Hydroxypyrimidin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly as an endonuclease inhibitor. This article delves into the biological properties of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Biological Activity

This compound has been studied for its role in inhibiting various biological targets, including viral endonucleases. Notably, it has shown significant activity against influenza viruses, specifically acting as an inhibitor of the endonuclease component of the viral polymerase complex. This characteristic positions it as a potential therapeutic agent in antiviral drug development.

The compound's mechanism primarily involves the inhibition of viral replication by targeting the endonuclease activity necessary for viral RNA transcription. Research indicates that derivatives of this compound exhibit varying degrees of potency based on structural modifications. For instance, the presence of specific substituents on the pyrimidine ring can enhance or diminish inhibitory effects.

Inhibition Potency

A significant study evaluated the inhibitory potency of various derivatives of this compound against influenza A endonuclease. The results are summarized in the following table:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 0.58 | Potent endonuclease inhibitor |

| 2-(3-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one | 0.085 | More potent than other derivatives |

| 2-(Biphenyl) derivatives | Varies | Decreased activity due to steric factors |

The data indicate that structural modifications can lead to substantial differences in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Case Studies

- Influenza A Virus Inhibition : A study demonstrated that this compound derivatives effectively inhibited the replication of H3N2 influenza virus in vitro. The most potent derivative achieved an IC50 value significantly lower than traditional antiviral agents, suggesting a promising alternative for treatment strategies against influenza.

- SARS-CoV-2 Research : Recent investigations have explored the potential of this compound as a candidate for SARS-CoV-2 treatment. Preliminary results indicate that certain derivatives may inhibit viral replication pathways, warranting further exploration in clinical settings.

属性

IUPAC Name |

5-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-2,7H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCOLWAKIPNTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329157 | |

| Record name | 5-Hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15837-41-9 | |

| Record name | 5-Hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 5-Hydroxypyrimidin-4(3H)-one influence its ability to inhibit influenza endonuclease?

A1: The research suggests that the position of the phenyl substituent on the pyrimidinone ring significantly impacts the inhibitory activity of this compound derivatives. [] The study found that the 5-aza analogue, specifically 5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one, displayed notable endonuclease inhibition. This activity is likely linked to the compound's ability to chelate metal ions within the enzyme's active site, a characteristic shared with other active inhibitors in this class. [] Further research exploring various phenyl substitutions on the this compound scaffold is needed to fully elucidate the structure-activity relationship.

Q2: Are there any crystallographic studies showing how this compound interacts with influenza endonuclease?

A2: While the provided abstracts do not mention specific crystallographic data for this compound itself, one study reports a crystal structure of influenza 2009 H1N1 endonuclease bound to a closely related compound, 2-(4-(1H-tetrazol-5-yl)phenyl)-5-hydroxypyrimidin-4(3H)-one. [] This structural information could offer valuable insights into the binding mode and interactions of this compound derivatives with the enzyme's active site. Examining the similarities and differences in binding between these related compounds could guide the design of more potent and selective influenza endonuclease inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。